molecular formula C20H20O6 B1212290 Plaunol B

Plaunol B

Cat. No.: B1212290
M. Wt: 356.4 g/mol
InChI Key: GQRWYOWPTLFVDK-AFJOWOCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plaunol B is a furanoditerpene compound isolated from the medicinal plant Croton sublyracus (syn. Croton stellatopilosus), traditionally used in Thailand for treating gastric disorders . Chemically, it has the molecular formula C₂₀H₂₀O₆, a molecular weight of 356.37 g/mol, and a melting point of 184°C . Its anti-ulcer activity has been extensively documented, particularly in models like the anti-Shay rat gastric ulcer assay, where it reduces gastric acid secretion and promotes mucosal healing .

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(1R,5'S,8S,9S,12R)-5'-(furan-3-yl)-12-(hydroxymethyl)-10-methylidenespiro[2-oxatricyclo[6.3.1.04,12]dodec-4-ene-9,3'-oxolane]-2',3-dione

InChI

InChI=1S/C20H20O6/c1-11-7-16-20(10-21)13(17(22)26-16)3-2-4-15(20)19(11)8-14(25-18(19)23)12-5-6-24-9-12/h3,5-6,9,14-16,21H,1-2,4,7-8,10H2/t14-,15+,16+,19+,20-/m0/s1

InChI Key

GQRWYOWPTLFVDK-AFJOWOCMSA-N

SMILES

C=C1CC2C3(C(C14CC(OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO

Isomeric SMILES

C=C1C[C@@H]2[C@@]3([C@@H]([C@@]14C[C@H](OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO

Canonical SMILES

C=C1CC2C3(C(C14CC(OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Plaunol Derivatives

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Source
This compound C₂₀H₂₀O₆ 356.37 184 Furan, hydroxyl C. sublyracus
Plaunol C C₂₀H₂₀O₇ 372.37 197–199 Additional hydroxyl C. sublyracus
Plaunol E C₂₂H₂₄O₈ 416.42 180–181 Acetylated side chain C. stellatopilosus
Plaunotol C₂₀H₃₄O₂ 306.48 Oil Diterpene alcohol C. stellatopilosus

Key Observations :

  • Plaunol C has an additional hydroxyl group compared to this compound, increasing its polarity and melting point .
  • Plaunol E features a larger acetylated side chain, enhancing its lipophilicity and enabling unique anti-inflammatory and pro-apoptotic effects .
  • Plaunotol, the parent alcohol, lacks the furan ring but is clinically used as an anti-ulcer drug (Kelnac®) due to its mucosal protective effects .

Pharmacological Activity Comparison

Key Findings :

Anti-Ulcer Efficacy: this compound and C exhibit stronger anti-ulcer activity than Plaunol E, which is more effective in anti-inflammatory and anti-cancer assays .

Mechanistic Divergence: Plaunol E’s acetyl group enables interaction with inflammatory pathways (e.g., TNF-α mRNA suppression), while this compound’s furan ring may enhance gastric acid suppression .

Plaunotol’s Clinical Relevance: As a marketed drug, plaunotol’s safety profile is well-established, whereas this compound remains in preclinical studies .

Comparison with Functionally Similar Compounds

This compound’s anti-ulcer activity aligns with other natural products like liquiritin (from licorice) and sulforaphane (from broccoli). However, its mechanism differs:

  • Liquiritin: Acts via antioxidant pathways, unlike this compound’s acid suppression .
  • Sulforaphane: Induces cytoprotective enzymes (e.g., Nrf2), while this compound directly modulates gastric secretion .

Q & A

Q. What methodologies are recommended for synthesizing Plaunol B with high reproducibility and purity?

Answer: Synthesis of this compound typically involves multi-step organic reactions, such as cyclization or oxidation-reduction processes. Key steps include:

  • Purification : Use HPLC or column chromatography to isolate this compound from byproducts, ensuring ≥95% purity .
  • Characterization : Validate structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries to confirm identity .
  • Example table: Comparative yields under varying catalysts (e.g., Pd/C vs. PtO₂) and temperatures (e.g., 25°C vs. 60°C) should be documented to optimize protocols .

Q. What analytical techniques are critical for validating this compound’s structural and functional properties?

Answer: Prioritize:

  • Spectroscopic Analysis : NMR for stereochemical confirmation; FT-IR for functional group identification.
  • Chromatography : UPLC-MS for purity assessment and degradation profiling .
  • Biological Assays : Dose-response curves in in vitro models (e.g., enzyme inhibition assays) to establish bioactivity thresholds .

Q. How can researchers ensure ethical compliance when studying this compound’s pharmacological effects?

Answer: Adhere to institutional review board (IRB) guidelines for:

  • Data Integrity : Secure storage of raw spectra and assay results in encrypted databases with audit trails .
  • Animal/Human Studies : Obtain informed consent for clinical trials; follow ARRIVE guidelines for preclinical models to minimize bias .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

Answer: Conduct systematic reviews using PRISMA frameworks to identify confounding variables (e.g., cell line specificity, solvent differences).

  • Meta-Analysis : Pool data from ≥5 independent studies, applying heterogeneity tests (e.g., I² statistic) to assess variability .
  • Experimental Replication : Reproduce disputed results under standardized conditions (e.g., fixed pH, temperature) .

Q. How can multi-omics approaches enhance understanding of this compound’s systemic effects?

Answer: Integrate transcriptomic, proteomic, and metabolomic datasets:

  • Pathway Enrichment : Use tools like STRING or KEGG to map this compound’s targets onto signaling networks (e.g., NF-κB, MAPK) .
  • Dose-Time Dependency : Design time-series experiments to capture dynamic gene expression changes (e.g., RNA-seq at 0h, 6h, 24h post-treatment) .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

Answer: Employ:

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values .
  • Cluster Analysis : Segment subpopulations with divergent responses using k-means or PCA .
  • Example table: Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) with 95% confidence intervals .

Q. How should researchers design studies to evaluate this compound’s synergy with existing therapeutics?

Answer: Apply the Chou-Talalay method for combination index (CI) calculations:

  • Isobolograms : Plot CI values (<1 = synergy; >1 = antagonism) .
  • Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target interplay .

Q. What criteria validate this compound’s stability under varying storage conditions?

Answer: Perform accelerated stability studies:

  • Forced Degradation : Expose this compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) .
  • Analytical Monitoring : Track degradation products via LC-MS every 7 days for 4 weeks .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

Answer: Use in silico tools:

  • ADMET Prediction : SwissADME or ADMETLab for bioavailability, half-life, and toxicity profiles .
  • Molecular Docking : AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases) .

Q. What frameworks guide the translation of this compound research into preclinical trials?

Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Dose Escalation : Determine maximum tolerated dose (MTD) in rodent models .
  • Toxicogenomics : Assess organ-specific toxicity via histopathology and serum biomarkers (e.g., ALT, creatinine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Plaunol B
Reactant of Route 2
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